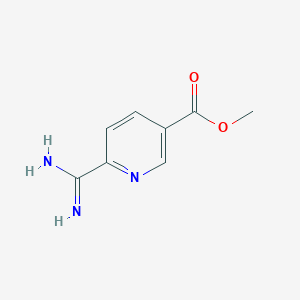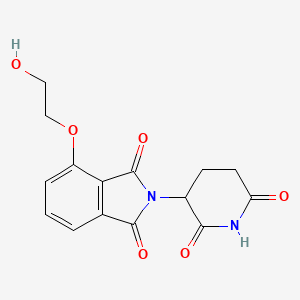
Thalidomide-O-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its anti-inflammatory and anti-cancer properties . The addition of polyethylene glycol (PEG) to thalidomide enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG1-OH involves the conjugation of thalidomide with a PEG moiety. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with the thalidomide molecule under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Thalidomide-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide or PEG moieties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced biological activities .
科学研究应用
Thalidomide-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular proteins.
Medicine: Explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties. .
作用机制
The mechanism of action of Thalidomide-O-PEG1-OH involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of specific proteins, leading to its anti-inflammatory and anti-cancer effects. The PEG moiety enhances the compound’s pharmacokinetic properties, allowing for better distribution and prolonged activity in the body .
相似化合物的比较
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-PEG1-OH stands out due to its PEGylation, which significantly improves its solubility and bioavailability compared to its parent compound and other derivatives. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug delivery and therapeutic efficacy .
属性
分子式 |
C15H14N2O6 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
InChI 键 |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
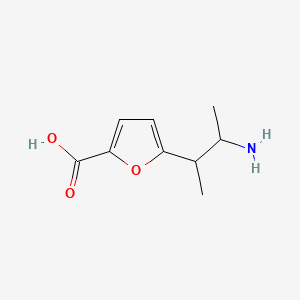
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
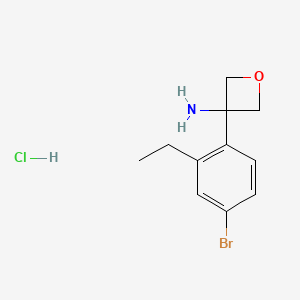
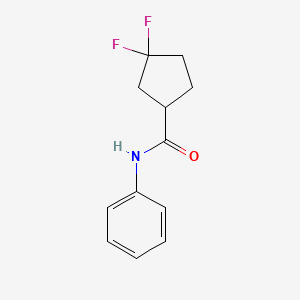
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
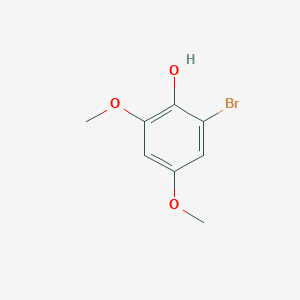
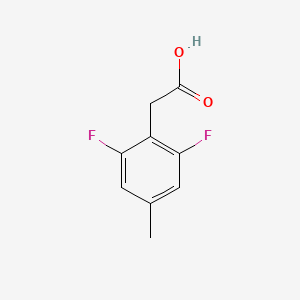
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

